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Ah-AMP1

Cat. No.: B1578647
Attention: For research use only. Not for human or veterinary use.
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Description

Ah-AMP1 is a plant defensin isolated from the horse chestnut, Aesculus hippocastanum . It is a small, cationic peptide of approximately 5 kDa and 50 amino acids, belonging to the A2 subfamily of plant defensins . Its three-dimensional solution structure, determined by ¹H NMR, features a conserved cysteine-stabilized αβ (CSαβ) motif , which provides exceptional stability to the molecule . This fold consists of an α-helix stabilized against a triple-stranded antiparallel β-sheet by multiple disulfide bridges . As a key component of innate immunity in plants, this compound exhibits potent broad-spectrum antifungal activity . Its mechanism of action is primarily attributed to its interaction with fungal membrane components. Like other plant defensins, its cationic nature allows for initial electrostatic attraction to negatively charged microbial membrane surfaces . Research on related defensins suggests that this compound may then bind to specific fungal sphingolipids, such as glucosylceramide (GlcCer) or mannosyldiinositol phosphorylceramide (M(IP)2C), which can lead to membrane permeabilization and fungal growth inhibition . This interaction can result in morphogenic effects, such as reduced hyphal elongation, making it a valuable tool for studying host-pathogen interactions . This compound is an essential reagent for researchers studying the structure and function of the plant defensin family, the molecular basis of plant innate immunity, and the development of novel antifungal agents. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Fungi,

sequence

LCNERPSQTWSGNCGNTAHCDKQCQDWEKASHGACHKRENHWKCFCYFNC

Origin of Product

United States

Structural Biology and Biophysical Analysis of Ah Amp1

Primary Structure Elucidation and Peptide Sequence Analysis

Ah-AMP1 is a small peptide chain. rcsb.org It consists of 50 amino acid residues. researchgate.netnih.govdocking.org The molecular weight of this compound is approximately 4.5 kDa or 5.87 kDa. rcsb.orgnih.gov It is classified as a plant defensin (B1577277), belonging to subfamily A2. imrpress.comnih.gov

The amino acid sequence of this compound has been determined: LCNERPSQTWSGNCGNTAHCDKQCQDWEKASHGACHKRENHWKCFCYFNC. researchgate.netbiochemjournal.com

Analysis of the amino acid composition of this compound reveals a notable abundance of cysteine and glycine (B1666218) residues. rcsb.orgup.ac.za Plant defensins, including this compound, are characterized by a conserved set of cysteine residues. up.ac.za

Specific patterns of amino acid residues are conserved within the plant defensin family. These include characteristic spacing between certain cysteine residues, such as C3-x-x-x-C4, C6-x-C7, and C7-x-x-x-C8, where 'x' represents any amino acid. up.ac.za Positively charged amino acid residues located in loop and beta-sheet regions are considered important for the antifungal activity observed in plant defensins.

The amino acid composition of this compound is summarized in the table below:

Amino AcidCount
Alanine (A)3
Cysteine (C)8
Aspartic Acid (D)2
Glutamic Acid (E)3
Phenylalanine (F)2
Glycine (G)5
Histidine (H)3
Isoleucine (I)0
Lysine (K)3
Leucine (L)1
Methionine (M)0
Asparagine (N)4
Proline (P)1
Glutamine (Q)3
Arginine (R)2
Serine (S)3
Threonine (T)2
Valine (V)0
Tryptophan (W)2
Tyrosine (Y)1
Total 50

This compound shares sequence identity with other plant defensins, such as Rs-AFP1 (54% identity) and Hs-AFP1 (52% identity).

A defining characteristic of this compound and other plant defensins is the presence of eight conserved cysteine residues. up.ac.za These cysteine residues are crucial for the structural stability of the peptide through the formation of disulfide bonds. rcsb.orgup.ac.za

The disulfide bond connectivity in plant defensins typically follows a specific pattern: C1-C8, C2-C5, C3-C6, and C4-C7. up.ac.za For this compound, the UniProt entry Q7M1F3 confirms four disulfide bonds linking cysteine residues at positions 2-50, 14-35, 20-44, and 24-46 based on its 50-amino acid sequence. This corresponds to the conserved C1-C8, C2-C5, C3-C6, C4-C7 pattern.

The disulfide bond linkages in this compound are summarized below:

Disulfide BondCysteine Positions
C1-C82-50
C2-C514-35
C3-C620-44
C4-C724-46

These disulfide bridges are essential for maintaining the compact and stable structure of this compound. up.ac.za

Amino Acid Composition and Peculiar Residue Patterns

Three-Dimensional Solution Structure Determination

The biological function of this compound is intrinsically linked to its three-dimensional structure. Determining this structure provides insights into how the peptide interacts with its environment and target molecules.

The three-dimensional structure of this compound has been successfully determined. imrpress.comnih.gov The structure exhibits the characteristic "cysteine-stabilized alpha beta-motif" (CSαβ motif), which is common among plant defensins. nih.govimrpress.comnih.gov This motif is composed of a triple-stranded antiparallel β-sheet and a single α-helix, which are held together by the disulfide bonds.

The three-dimensional solution structure of this compound was primarily determined using two-dimensional 1H Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govimrpress.comnih.gov This technique is suitable for determining the structures of relatively small proteins and peptides in solution.

The structural data for this compound determined by NMR are available in public databases. The Protein Data Bank (PDB) entry 1BK8 corresponds to the NMR-derived structure of this compound, which includes an ensemble of 25 calculated structures representing the solution conformation. nih.govimrpress.com Additionally, NMR data sets, such as 1H chemical shift assignments and coupling constants, are accessible through the Biological Magnetic Resonance Data Bank (BMRB) under entry 4163. biochemjournal.com

While X-ray crystallography is a powerful technique used to determine the structures of many proteins, including some plant defensins, the primary method reported for the structure determination of this compound in the available literature is NMR spectroscopy. nih.govimrpress.comnih.gov The PDB entry 1BK8 is specifically listed as being determined by Solution NMR. nih.govimrpress.com Although crystallography has revealed insights into the dimerization of other plant defensins, there is no indication in the provided search results that an X-ray crystal structure for this compound itself has been determined.

Computational approaches complement experimental methods in the structural analysis of peptides like this compound. These methods can be used to analyze structural features, compare structures with other molecules, and model their behavior.

Studies involving this compound have utilized computational tools for tasks such as sequence alignment and structural visualization. Comparisons of the structure and electrostatic potential surface of this compound with other defensins have been performed. imrpress.comnih.gov Conformation alignments have been used to identify conserved structural motifs, such as the "gamma-core motif," which is present in disulfide-containing antimicrobial peptides across different biological kingdoms, with this compound serving as a prototype example. While specific molecular dynamics simulations explicitly focused on this compound were not detailed in the search results, the use of computational analysis for structural comparison and motif identification is evident.

Computational Modeling and Molecular Dynamics Simulations

Homology Modeling Techniques

While the structure of this compound has been experimentally determined by NMR nih.govrcsb.org, homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known structure of a related protein (a template) researchgate.net. This method is particularly useful when experimental structures are not available. In the context of plant defensins like this compound, which share conserved structural motifs with other peptides such as insect defensins and scorpion toxins, homology modeling can be employed to build models of related defensins or variants when experimental data are lacking researchgate.netmdpi.com. Studies comparing this compound to other defensins and antimicrobial peptides often utilize structural alignments and comparisons based on known PDB structures, including that of this compound (PDB ID: 1BK8), to understand structural relationships and conserved features mdpi.compnas.orgpnas.orgembl-heidelberg.degoogle.com.

Structural Refinement and Validation

Structural refinement and validation are crucial steps in determining and assessing the accuracy of a protein's three-dimensional structure, whether obtained experimentally or through modeling researchgate.net. For this compound, its solution structure was determined by 1H NMR nih.govrcsb.org. The process of NMR structure determination involves collecting NMR data, assigning resonances, calculating initial structures based on experimental restraints (like NOEs), and then refining these structures to satisfy the experimental data and idealized geometric parameters wwpdb.org. Validation involves assessing the quality of the determined structure using various metrics, such as Ramachandran plots to check backbone dihedral angles, analysis of stereochemical parameters, and comparison with experimental data researchgate.netwwpdb.org. The PDB entry for this compound (1BK8) includes information related to its determination by NMR and associated validation data rcsb.orgwwpdb.org.

Key Structural Motifs and Their Conservation

Plant defensins, including this compound, exhibit conserved structural motifs that are critical for their function frontiersin.orgnih.gov.

Cysteine-Stabilized αβ-Motif (CSαβ)

A hallmark of this compound and other plant defensins is the cysteine-stabilized αβ-motif (CSαβ) nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net. This motif is characterized by a compact structure comprising a triple-stranded antiparallel β-sheet and one α-helix, stabilized by a specific pattern of disulfide bonds researchgate.netfrontiersin.orgnih.gov. The disulfide bonds in most plant defensins follow a conserved pattern: C1-C8, C2-C5, C3-C6, and C4-C7 nih.govnih.gov. This motif is not unique to plant defensins but is also found in other peptides with biological activity, such as insect defensins and scorpion toxins, highlighting its evolutionary significance researchgate.netmdpi.comejbiotechnology.info. The CSαβ motif contributes significantly to the structural stability of this compound ontosight.ai.

Significance of the γ-Core Motif

In addition to the CSαβ motif, plant defensins, including this compound, contain a conserved γ-core motif mdpi.compnas.orgpnas.orgfrontiersin.orgresearchgate.netnih.gov. This motif is considered a major determinant of the antifungal activity of defensins frontiersin.orgnih.gov. The γ-core motif is a three-dimensional signature composed of two antiparallel β-sheets connected by a short turn region pnas.orgpnas.orgresearchgate.netnih.gov. It typically resides in the hairpin loop that links the second and third β-strands (Lβ2β3) frontiersin.orgnih.gov. Key characteristics of the γ-core motif include a net cationic charge, periodic distribution of charged and hydrophobic residues leading to amphipathic geometry, and participation in disulfide bonds mdpi.compnas.orgpnas.org. The presence of positively charged amino acids within the γ-core motif has been shown to be essential for the antifungal activity of plant defensins frontiersin.org.

Structure-Activity Relationship (SAR) Studies of this compound

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound affect its biological activity ubc.ca. For this compound, SAR studies focus on identifying which parts of its structure are crucial for its antimicrobial function nih.govubc.caproteopedia.org.

Identification of Residues Critical for Biological Activity

Studies comparing the structure and electrostatic potential surface of this compound with other plant defensins, such as Rs-AFP1, have helped assign residues important for activity and specificity nih.govrcsb.orgproteopedia.org. Positively charged amino acids located within the γ-core motif have been demonstrated to be essential for the antifungal activity of plant defensins frontiersin.org. Research on other plant defensins has also highlighted the importance of positively charged residues in specific loop regions for antifungal activity and specificity frontiersin.org. While specific detailed mutational analysis data solely focused on individual residue contributions to this compound activity were not extensively found in the search results, the conserved nature of the γ-core motif and the importance of its cationic residues in other plant defensins strongly suggest that these features are critical for this compound's biological activity mdpi.compnas.orgpnas.orgfrontiersin.orgresearchgate.netnih.gov. The interaction of this compound with microorganism membranes, disrupting their integrity, is a key aspect of its mechanism of action, and the structural features, particularly the amphipathic nature conferred by the arrangement of hydrophobic and hydrophilic residues, are likely involved in this interaction ontosight.ai.

Impact of Amino Acid Substitutions and Modifications on Activity

Research into plant defensins, including studies comparing this compound with homologous peptides, indicates that specific amino acid residues and motifs are critical for their biological activity. The γ-core motif, a conserved structural feature, is recognized as being important for the antifungal function of plant defensins. nih.govpnas.org Positively-charged amino acids located within this γ-core motif are considered essential for antifungal activity. nih.gov Studies on other plant defensins have shown that substituting neutral amino acid residues within the γ-core with positively-charged ones can lead to increased activity against pathogenic fungi. nih.gov

While specific detailed mutagenesis studies focused solely on this compound were not extensively found in the provided sources, general principles derived from research on plant antimicrobial peptides (AMPs) highlight the sensitivity of activity to amino acid changes. Even a single amino acid substitution can alter the activity spectrum of plant defensins. researchgate.net Modification strategies, including altering amino acid content or introducing substitutions, are commonly explored to enhance the activity or alter the target specificity of AMPs. mdpi.comfrontiersin.org The hydrophobicity of AMPs, which is influenced by their amino acid composition, is a crucial factor determining their interaction with and partitioning into microbial membranes, a key step in their mechanism of action. mdpi.comfrontiersin.org Examples in other hevein-like peptides and thionins demonstrate that changes, such as the addition of a C-terminal charged residue or substitution of polar residues with hydrophobic ones, can significantly affect antimicrobial properties. nih.govmdpi.com These findings suggest that amino acid substitutions and modifications would likely have a notable impact on this compound's activity, consistent with observations across the plant defensin family.

Correlation between Conformational Dynamics and Functional Efficacy

The functional efficacy of this compound, particularly its antifungal activity, is intrinsically linked to its conformational dynamics and structural features. The stable three-dimensional fold, characterized by the Csαβ motif and stabilized by disulfide bonds, provides the structural scaffold necessary for interaction with target organisms. nih.govresearchgate.netcore.ac.uk The conserved γ-core motif, a key structural element, plays a significant role in mediating the peptide's activity. pnas.org Conformational homology in the γ-core motif among different defensins, including this compound, suggests that this specific structural feature is functionally conserved. pnas.org

The mechanism by which this compound inhibits fungal growth involves interaction with fungal cellular components, including the cell wall and plasma membrane. apsnet.orgcore.ac.ukresearchgate.netnih.gov Binding to specific sites or receptors on the fungal membrane is considered an initial step in its action. apsnet.orgcore.ac.uknih.gov Unlike some other plant defensins that cause pronounced morphological changes in fungi, this compound, along with Dm-AMP1 and Ct-AMP1, inhibits fungal growth without inducing marked morphological distortions, classifying them as 'non-morphogenic' defensins. apsnet.orgcore.ac.uk This distinction in effect might be related to differences in their precise mechanisms of membrane interaction or intracellular targeting, which could be influenced by their conformational dynamics.

Antifungal and Antibacterial Activity Data for this compound

This compound has demonstrated activity against various fungi and some bacteria. The concentration required for 50% inhibition of fungal growth (IC50) for this compound against Cladosporium sphaerospermum, Leptosphaeria maculans, and Septoria tritici was reported to be around 0.1 μM. nih.gov Against Fusarium sp., an IC50 of 5 µM has been noted. scirp.org this compound also shows antibacterial activity, inhibiting Bacillus subtilis, a Gram-positive bacterium, with IC50 values ranging from 15 to 150 µg/ml. apsnet.org However, it did not inhibit several other tested bacterial species, including Escherichia coli, Micrococcus luteus, Proteus vulgaris, Staphylococcus aureus, or Streptococcus faecalis. apsnet.org

Target OrganismActivity TypeIC50 ValueSource
Cladosporium sphaerospermumAntifungal~0.1 μM nih.gov
Leptosphaeria maculansAntifungal~0.1 μM nih.gov
Septoria triticiAntifungal~0.1 μM nih.gov
Fusarium sp.Antifungal5 μM scirp.org
Bacillus subtilisAntibacterial15 - 150 µg/ml apsnet.org

Structural Determination Data for this compound

The three-dimensional structure of this compound has been determined and is available in the Protein Data Bank.

PeptidePDB IDStateMethodConditionsConcentrationSource
This compound1BK8MonomerNMRH2O/D2O pH = 4.1, T = 19.8 °C3.1 mM mdpi.com

Biological Activity Spectrum and Functional Characterization

Antifungal Activity of Ah-AMP1

Antifungal activity is considered the best-characterized function of plant defensins, including this compound. uenf.br this compound inhibits the growth of a broad range of fungi at micromolar concentrations. core.ac.uk Unlike some other plant defensins that induce marked morphological distortions like increased hyphal branching, this compound is considered "nonmorphogenic," primarily slowing down hyphal extension. nih.govapsnet.orgcore.ac.uk

Efficacy against Filamentous Fungi (e.g., Fusarium moniliforme, Cladosporium sphaerospermum, Leptosphaeria maculans, Septoria tritici)

This compound has demonstrated efficacy against several filamentous fungi. Studies have shown its activity against Cladosporium sphaerospermum, Leptosphaeria maculans, and Septoria tritici. nih.gov

Efficacy against Yeasts (e.g., Saccharomyces cerevisiae)

This compound also shows activity against yeasts, including Saccharomyces cerevisiae. nih.govasm.orgnih.gov Research indicates that binding of plant defensins like Dm-AMP1, which is highly homologous to this compound, to specific sites on the S. cerevisiae plasma membrane is required for antifungal activity. nih.govapsnet.orgasm.orgnih.gov this compound can compete with Dm-AMP1 for binding to S. cerevisiae cells, suggesting a similar binding mechanism. apsnet.orgnih.gov

Concentration-Dependent Inhibition Studies (e.g., IC50, MIC determinations)

The antifungal activity of this compound is concentration-dependent. The efficacy is often quantified using IC50 (half maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values. apsnet.orgresearchgate.net Lower IC50 values, around 0.1 µM, have been reported when this compound was tested against Cladosporium sphaerospermum, Leptosphaeria maculans, and Septoria tritici. nih.gov The IC50 values for plant antimicrobial peptides generally range from less than 1.0 to over 100 µg/ml, and these values can vary depending on the specific pathogen and the composition of the growth medium. researchgate.net

Here is a table summarizing some reported IC50 values for this compound against specific fungi:

Fungal SpeciesIC50 (µM)Source
Cladosporium sphaerospermum~0.1 nih.gov
Leptosphaeria maculans~0.1 nih.gov
Septoria tritici~0.1 nih.gov

Influence of Environmental Factors on Antifungal Potency

The antifungal activity of this compound can be influenced by environmental factors, such as the presence of inorganic ions. Studies have shown that inorganic ions can decrease the IC50 values, indicating an increase in antifungal potency in their presence. nih.gov

Antibacterial Activity of this compound

While plant defensins are commonly considered to display antimicrobial activity primarily against fungi, some, including this compound, also exhibit antibacterial activity. apsnet.orgcore.ac.uk

Spectrum of Activity against Gram-Positive Bacteria (e.g., Bacillus subtilis)

This compound has been shown to inhibit the growth of the Gram-positive bacterium Bacillus subtilis. apsnet.orgnih.gov However, its activity against B. subtilis appears to be limited compared to its antifungal activity, and it does not inhibit several other tested Gram-positive or Gram-negative bacteria, including Escherichia coli, Micrococcus luteus, Proteus vulgaris, Staphylococcus aureus, or Streptococcus faecalis. apsnet.org The reported IC50 values for the inhibition of B. subtilis by this compound are relatively high, ranging from 15 to 150 µg/ml. apsnet.org

Here is a table summarizing reported IC50 values for this compound against Bacillus subtilis:

Bacterial SpeciesIC50 (µg/ml)Source
Bacillus subtilis15 - 150 apsnet.org

Spectrum of Activity against Gram-Negative Bacteria (e.g., Escherichia coli)

Initial studies on this compound revealed limited activity against certain Gram-negative bacteria. For instance, this compound was reported to inhibit Bacillus subtilis (a Gram-positive bacterium) but not Escherichia coli, Proteus vulgaris, or Streptococcus faecalis in one evaluation. apsnet.org The concentrations required for inhibition of B. subtilis were relatively high, ranging from 15 to 150 µg/ml. apsnet.org However, other plant defensins have demonstrated activity against Gram-negative bacteria, such as Clavibacter sepedonicus and Ralstonia solanacearum, suggesting variability in the spectrum of activity among different defensins. apsnet.org Some studies indicate that the positive charge and amphipathic nature of plant defensins, like this compound, are crucial for their interaction with negatively charged bacterial membranes, including the lipopolysaccharide (LPS) layer in Gram-negative bacteria. nih.govexplorationpub.comresearchgate.net

Evaluation of Efficacy against Antibiotic-Resistant Strains

Antimicrobial peptides (AMPs), including plant defensins, are being explored as potential agents against antibiotic-resistant bacteria due to their distinct mechanisms of action, often involving membrane disruption, which is less susceptible to typical resistance mechanisms. ontosight.aifrontiersin.orgnih.govnih.gov While general information suggests that AMPs can be active against resistant strains, specific detailed research findings on the efficacy of this compound against characterized antibiotic-resistant Gram-negative bacterial strains are not extensively reported in the provided search results. AMPs can enhance the efficacy of conventional antibiotics through synergistic effects, potentially offering a strategy to combat drug-resistant infections. frontiersin.orgfrontiersin.org

Antiviral Activity (if reported)

This compound has been reported to exhibit antiviral activity. ontosight.ai Although its antiviral activity is noted, it is described as less well-characterized compared to its antibacterial and antifungal activities. ontosight.ai

Specific Viral Targets

Specific viral targets for this compound are not detailed in the provided search results. However, AMPs in general have been shown to target various viruses, including enveloped RNA and DNA viruses. mdpi.com

Mechanisms of Viral Inhibition

The mechanisms by which this compound inhibits viruses are not explicitly described in the search results. General mechanisms of viral inhibition by AMPs include integrating into viral envelopes to cause instability, reducing viral binding to host cells, or targeting intracellular viral processes. mdpi.comresearchgate.net

Other Reported Biological Activities (e.g., enzyme inhibition, immunomodulatory effects in plants)

Beyond its direct antimicrobial effects, plant defensins, as a class, can exhibit other biological activities, including enzyme inhibition and roles in plant innate immunity. nih.govacs.orgresearchgate.net this compound, being a plant defensin (B1577277), is part of the plant's defense system. acs.orgcopewithcytokines.de Plant defensins can have immunomodulatory effects in plants, contributing to the host's defense response. nih.govacs.org While the search results confirm this compound's classification as a plant defensin involved in defense acs.orgcopewithcytokines.de, specific detailed reports on this compound's direct enzyme inhibition activity or explicit immunomodulatory effects beyond its general role in plant defense are not prominently featured.

Mechanisms of Action of Ah Amp1

Cellular Target Interactions in Microorganisms

The primary cellular targets of Ah-AMP1 in microorganisms, especially fungi, appear to be components of the cell membrane. diabetesjournals.orguni-freiburg.denih.govnih.govrsc.orgprotocols.io The interaction with the membrane is the initial and crucial step in its mechanism of action, facilitating subsequent disruptive processes or intracellular entry. oup.comuni.lu

Membrane Permeabilization and Disruption Mechanisms

A key mechanism by which this compound and other plant defensins inhibit microbial growth is through the permeabilization and disruption of the cell membrane. diabetesjournals.orguni-freiburg.denih.govwikipedia.orgprotocols.io This disruption compromises the membrane's integrity, leading to leakage of essential intracellular components and loss of membrane potential. nih.govuni.lu

This compound, like many antimicrobial peptides, possesses a net positive charge at physiological pH due to a high content of cationic amino acids such as arginine and lysine. nih.govrnainter.orgnih.gov Microbial membranes, particularly those of bacteria and fungi, are characterized by the presence of negatively charged components, such as anionic phospholipids (B1166683), lipopolysaccharides (in Gram-negative bacteria), and teichoic acids (in Gram-positive bacteria). nih.govoup.comuni.lunih.gov The initial interaction between this compound and the microbial membrane is driven by these favorable electrostatic attractions. uni-freiburg.denih.govoup.comprotocols.iouni.lurnainter.orgnih.govnih.gov This electrostatic interaction facilitates the accumulation of the peptide on the membrane surface, a prerequisite for subsequent membrane insertion and disruption. nih.govuni.lu

Membrane permeabilization by antimicrobial peptides is often explained by pore formation models, including the barrel-stave and toroidal pore models. chemrxiv.orgnih.govwikipedia.orguni.lulipidmaps.orglipidmaps.orgjosai.ac.jp In the barrel-stave model, peptides insert into the lipid bilayer and aggregate to form a pore lined by the hydrophilic faces of the peptides, with hydrophobic residues facing the lipid tails. nih.govuni.lu The toroidal pore model, also known as the wormhole model, involves peptides inserting into the membrane and inducing a curvature that leads to the formation of a pore lined by both peptides and the head groups of phospholipids. nih.govuni.lulipidmaps.orgjosai.ac.jp

While these models describe general mechanisms of AMP-induced pore formation, research on plant defensins, including those structurally related to this compound, suggests that their interaction with membranes might not always involve the formation of classical, stable pores in artificial membranes. rsc.orgnih.gov Some studies indicate that plant defensins might induce membrane responses, such as ion efflux, through mechanisms that could involve transient pore formation or interaction with membrane components that influence endogenous ion channels. rsc.orgnih.gov The precise pore formation mechanism utilized by this compound in fungal membranes requires further detailed investigation, but the principle of membrane permeabilization leading to ion and metabolite leakage is a supported outcome of its action. nih.govuni.lu

Pore Formation Models (e.g., Barrel-Stave, Toroidal)

Binding to Specific Fungal Receptors or Membrane Components

Beyond general electrostatic and hydrophobic interactions with the lipid bilayer, there is evidence suggesting that plant defensins, including this compound, may interact with specific receptors or distinct lipid domains on fungal membranes. nih.govnih.govrsc.orgnih.govnih.gov Studies on related plant defensins, such as Hs-AFP1 and Dm-AMP1, have identified specific, high-affinity binding sites on fungal membranes that are crucial for their antifungal activity. rsc.orgnih.gov Competitive binding studies have shown that this compound can compete for these binding sites, suggesting a similar mode of interaction involving specific membrane components. rsc.orgnih.gov For example, DmAMP1 has been shown to interact directly with sphingolipids, particularly glucosylceramides, and ergosterol (B1671047) in the Saccharomyces cerevisiae membrane, and this interaction is proposed to be involved in its antifungal action. protocols.ionih.gov Given the structural and functional similarities among plant defensins, this compound may also target similar specific lipid or protein components within the fungal membrane.

Research findings on the binding of the plant defensin (B1577277) Hs-AFP1 to Neurospora crassa hyphae and microsomal membranes provide quantitative data supporting the existence of specific binding sites. rsc.org

TargetApparent Kd (nM)Bmax (pmol/mg protein)
N. crassa hyphae291.4
N. crassa microsomal membranesSimilar to hyphae-

These findings, while for a related defensin, illustrate the concept of specific, saturable binding to fungal membranes, a mechanism likely shared by this compound given the competitive binding observed. rsc.orgnih.gov

Morphological Changes Induced in Target Microorganisms

The effects of this compound on the morphology of target microorganisms appear to be distinct compared to some other plant defensins. This compound, along with other members of subfamily A2 like Dm-AMP1, is often described as "non-morphogenic". apsnet.orgnih.govnih.gov This suggests that while it inhibits fungal growth, it does so without inducing marked morphological distortions such as tip ballooning or excessive branching, which are characteristic of "morphogenic" plant defensins from subfamilies A3 and A4. apsnet.orgnih.govnih.gov

Effects on Hyphal Elongation and Germ Tube Development

This compound has been shown to reduce hyphal elongation in susceptible fungi. apsnet.orgnih.gov This is a key inhibitory effect for plant defensins belonging to subfamily A2. apsnet.orgnih.gov Unlike morphogenic defensins that cause distortions, this compound primarily slows down the extension of hyphae without causing significant visible morphological changes. apsnet.orgnih.govnih.gov The inhibition of germ tube development is also a reported effect of some antifungal peptides, and this can be a crucial factor in preventing fungal pathogenesis. embrapa.brfrontiersin.orgresearchgate.netuenf.brnih.govapsnet.org While this compound inhibits fungal growth, its specific effects on germ tube formation are not as extensively detailed in the provided snippets as its effect on hyphal elongation. However, related plant defensins have been shown to inhibit spore germination and germ tube elongation. frontiersin.orguenf.brapsnet.org

Factors Influencing Mechanism of Action

Several factors can influence the mechanism of action and activity of antimicrobial peptides like this compound. The efficacy of AMPs is often dependent on their interaction with the negatively charged components of microbial cell membranes, such as anionic phospholipids, lipopolysaccharides, or teichoic acids. researchgate.netmdpi.comscirp.orgnih.govfrontiersin.orgresearchgate.netubc.ca The cationic nature of many AMPs, including this compound, facilitates this initial electrostatic interaction. researchgate.netmdpi.comscirp.orgnih.govfrontiersin.orgubc.ca

The presence of inorganic ions in the surrounding medium can also affect the antifungal activity of plant defensins. Studies have shown that inorganic ions can decrease the IC50 (inhibitory concentration 50%) of plant defensins, indicating an enhancement of their activity. ulisboa.ptembrapa.brfrontiersin.org This suggests that the ionic environment plays a role in the interaction between the peptide and the fungal cell.

The composition of the microbial cell wall and membrane also plays a significant role in the effectiveness of AMPs. Differences in the cell wall composition between bacteria and fungi, as well as variations in membrane lipid composition, can influence peptide binding and entry. mdpi.comresearchgate.netfrontiersin.orgtandfonline.com

Peptide Concentration and Aggregation States

The concentration of this compound plays a crucial role in its antimicrobial activity and likely influences its aggregation states, which in turn affect its interaction with microbial targets. While specific data on the aggregation states of this compound at different concentrations is not extensively detailed in the search results, the general understanding of AMP mechanisms provides context. Many AMPs, including plant defensins, exert their effects by interacting with cell membranes, often requiring a threshold concentration to form pores or disrupt membrane integrity researchgate.netnih.govportlandpress.comnih.gov. At lower concentrations, peptides may bind to the membrane surface without causing significant disruption, while increasing concentration can lead to peptide aggregation on or within the membrane, facilitating pore formation or other disruptive mechanisms researchgate.netnih.govportlandpress.com. The "carpet model," for instance, suggests that peptides accumulate on the membrane surface up to a certain concentration threshold before causing membrane disintegration researchgate.netnih.govnih.gov. The ability of peptides to self-assemble and oligomerize is considered an intrinsic factor influencing their mechanism of action nih.gov.

Composition of Microbial Membranes and Cell Walls

This compound interacts with the membranes and cell walls of microorganisms, leading to disruption and cell death ontosight.ainih.govnih.govoup.commdpi.com. The composition of these structures is a key determinant of this compound's activity and specificity. Microbial membranes, particularly bacterial and fungal membranes, differ significantly from mammalian cell membranes, often having a higher content of negatively charged lipids portlandpress.com. This compound, being a cationic peptide, is electrostatically attracted to these negatively charged surfaces, facilitating its initial binding and accumulation on the membrane nih.govportlandpress.comscirp.orgmdpi.com.

For fungi, the cell wall is a crucial initial target. This compound, like other plant defensins, can interact with fungal cell walls, potentially binding to components like chitin (B13524) nih.govmdpi.com. This interaction can then lead to the disruption of internal membrane integrity and permeabilization nih.gov. Studies have shown that this compound can cause a collapse of the plasma membrane and apparent fragmentation of the cytoplasm in fungi nih.gov. The interaction with fungal membranes can lead to leakage of cellular contents and fatal disruption oup.com. Some studies suggest that plant defensins like this compound may bind to specific receptors on the fungal plasma membrane, triggering intracellular signaling cascades that affect fungal growth and cell division apsnet.orgoup.comasm.org. For example, binding of a highly homologous plant defensin, Dm-AMP1, to Saccharomyces cerevisiae plasma membranes was found to be required for its antifungal activity apsnet.org. This compound and other highly homologous defensins were able to compete for binding sites on fungal cells apsnet.org.

While this compound has shown activity against bacteria, its mechanism against bacterial membranes may involve similar principles of electrostatic interaction with negatively charged phospholipids researchgate.netnih.govportlandpress.comscirp.org. Proposed models for AMP action on bacterial membranes include the barrel-stave, toroidal pore, and carpet models, all of which involve peptide-membrane interactions leading to pore formation or membrane disintegration at sufficient peptide concentrations researchgate.netnih.govmdpi.comportlandpress.comnih.gov. This compound's amphipathic structure, with both hydrophilic and hydrophobic regions, is thought to facilitate its interaction with and permeation of lipid layers oup.comscirp.orgmdpi.com.

Role of Inorganic Ions and Other Environmental Cues

Inorganic ions and other environmental cues can influence the antimicrobial activity of this compound. Studies on plant defensins, including this compound, have demonstrated that the presence of inorganic ions can affect their antifungal activity nih.govfrontiersin.org. For instance, inorganic ions were found to decrease the IC50 (inhibitory concentration 50%) of this compound and other plant defensins against various fungi nih.govfrontiersin.org. This suggests that the ionic environment can modulate the potency of this compound.

The specific mechanisms by which inorganic ions influence this compound activity are not fully elucidated in the provided search results, but potential interactions could involve:

Shielding of charges: High concentrations of ions might shield the electrostatic interactions between the cationic this compound and the negatively charged microbial membrane, potentially reducing binding affinity or efficacy.

Modulation of membrane properties: Ions can affect the fluidity and structure of microbial membranes, which in turn could influence how this compound interacts with and inserts into the membrane portlandpress.com.

Influence on peptide aggregation: The ionic environment can affect the aggregation behavior of peptides, potentially altering the formation of pores or other active structures portlandpress.comnih.gov.

Competition for binding sites: While less likely for general membrane interaction, if this compound interacts with specific ion-binding sites on microbial surfaces or receptors, the presence of competing inorganic ions could affect its binding mdpi.com.

Environmental cues beyond inorganic ions, such as pH and temperature, are known to influence the activity and stability of AMPs in general portlandpress.combiorxiv.orgnih.gov. While specific data for this compound regarding the influence of all environmental cues is limited in the search results, it is reasonable to infer that these factors could also play a role in its mechanism of action by affecting peptide structure, stability, charge distribution, and interaction with microbial targets.

Detailed research findings indicate that this compound is effective against a range of fungi at relatively low concentrations, with IC50 values around 0.1 μM against certain species like Cladosporium sphaerospermum, Leptosphaeria maculans, and Septoria tritici nih.govfrontiersin.org. This activity can be enhanced in the presence of inorganic ions nih.govfrontiersin.org. Research also highlights the importance of positively charged amino acid residues in the activity of plant defensins, which are crucial for electrostatic interactions with microbial membranes nih.govscirp.org. Structural studies, including the determination of the three-dimensional structure of this compound (PDB: 1BK8), provide a basis for understanding its interactions at the molecular level researchgate.netnih.gov.

Biosynthesis and Genetic Aspects of Ah Amp1

Origin and Expression in Aesculus hippocastanum

Ah-AMP1 is isolated from the seeds of Aesculus hippocastanum nih.govapsnet.orgrsc.org. Plant defensins, including this compound, are expressed during normal plant growth and development nih.gov.

Tissue-Specific Expression Patterns

Plant AMPs can be constitutively expressed or induced, and their expression is often tissue-specific researchgate.net. While this compound was initially isolated from seeds, plant defensins have also been found in various other tissues, such as leaves, pods, tubers, fruits, roots, bark, and floral organs in different plant species nih.gov. Studies on tissue-specific gene expression in other plant species, such as soybean, have identified genes with expression patterns specific to tissues like seeds, leaves, roots, and flowers mdpi.comresearchgate.net. Although specific detailed data on the tissue-specific expression patterns of this compound within Aesculus hippocastanum were not extensively detailed in the search results, the general understanding of plant defensin (B1577277) expression suggests potential variation across different tissues and developmental stages of the horse chestnut tree nih.govresearchgate.net.

Regulation of Expression under Biotic and Abiotic Stresses

The expression of plant defensins is known to be induced by environmental factors, including biotic and abiotic stresses nih.govresearchgate.netmdpi.com. Biotic stresses are caused by living organisms like pathogens, while abiotic stresses include factors such as temperature changes, water availability, salinity, and pollutants mdpi.commdpi.com. Genes encoding defensins induced upon pathogen infection have been identified in various plants nih.gov. The upregulation of antimicrobial peptide genes is a common plant response to infection plos.org. Regulatory mechanisms involving noncoding RNAs also play a critical role in shaping plant responses to both biotic and abiotic stresses nih.gov. While direct detailed studies on the specific regulation of this compound expression under various biotic and abiotic stresses in Aesculus hippocastanum were not prominently featured in the search results, the established role of plant defensins in stress response strongly suggests that this compound expression is likely modulated by these factors nih.govresearchgate.netmdpi.com.

Gene Cloning and Heterologous Expression

The cloning of plant defensin genes and their heterologous expression in different systems has been explored for various AMPs to facilitate large-scale production and study researchgate.netresearchgate.netnih.gov. Efforts have been focused on cloning the genes encoding plant defensins to further understand their mode of action apsnet.org.

Strategies for Recombinant Production

Recombinant production of AMPs in heterologous expression systems provides an opportunity for large-scale production nih.gov. Genetic engineering strategies are employed for this purpose in microbial and eukaryotic systems nih.gov. Traditionally, bacteria, yeast, and mammalian cells have been used for recombinant protein production nih.gov.

Optimization of Expression Systems (e.g., bacterial, yeast, plant-based systems)

Different expression systems have been utilized and optimized for the production of recombinant proteins, including AMPs. Bacterial systems like E. coli are common, although improper post-translational modifications can sometimes be a challenge for plant defensins in prokaryotic systems apsnet.orgcusabio.com. Yeast systems, such as Pichia pastoris, have also been used for the heterologous expression of plant defensins, yielding significant amounts of recombinant peptide frontiersin.org. Plant-based expression systems offer advantages such as flexibility, scalability, and speed, and have been explored for producing recombinant AMPs nih.govnih.gov. Recombinant this compound has been produced in systems like Baculovirus and mammalian cells cusabio.com.

Here is a table summarizing some heterologous expression systems used for AMPs, including this compound:

Expression SystemExample AMPs ProducedAdvantagesPotential ChallengesSource
Bacterial (E. coli)Various AMPsCommon, relatively easyImproper post-translational modifications for some AMPs nih.govapsnet.org
Yeast (Pichia pastoris)Psd1 (pea defensin)High yield potentialMay not be active against all microbes frontiersin.org
Mammalian CellThis compound cusabio.com
BaculovirusThis compound cusabio.com
Plant-BasedVarious AMPsFlexibility, scalability, speedMay require optimization for specific AMPs nih.govnih.gov

Post-Translational Modifications and Maturation

Antimicrobial peptides are often synthesized as precursor proteins that undergo post-translational modifications (PTMs) to become biologically active researchgate.netnih.gov. These modifications can include proteolytic cleavage, disulfide bond formation, and other modifications like AMPylation researchgate.netnih.govresearchgate.netasm.org. Plant defensins, including this compound, are characterized by conserved cysteine residues that form disulfide bonds, which are crucial for their structural stability and activity nih.govnih.govresearchgate.netnih.gov. The three-dimensional structure of this compound, determined by nuclear magnetic resonance, features characteristics of the "cysteine-stabilized alpha beta-motif," highlighting the importance of these disulfide bonds nih.gov. AMPylation is another emerging PTM that involves the covalent attachment of adenosine (B11128) monophosphate to a protein, which can alter its activity nih.govresearchgate.netnih.gov. While AMPylation has been observed in both prokaryotes and eukaryotes and can affect protein function, specific details regarding the AMPylation of this compound were not found in the provided search results nih.govresearchgate.netnih.gov. The maturation process of this compound likely involves the cleavage of a signal peptide and possibly a propeptide, followed by the formation of disulfide bonds to achieve its active conformation researchgate.net.

Proteolytic Processing

Plant defensins, including this compound, are generally synthesized as larger precursor proteins. nih.govnih.gov These precursors contain a signal peptide, which directs the protein to the endoplasmic reticulum and the secretory pathway. nih.gov In some cases, particularly for class II defensins, a C-terminal prodomain (CTPP) is also present, which can play a role in targeting the peptide to specific cellular compartments like the vacuole and preventing phytotoxicity. nih.govnih.gov The mature, active peptide is released from this precursor through proteolytic cleavage by specific plant proteases. cabidigitallibrary.orgfrontiersin.orgebi.ac.uk While detailed studies specifically on the proteolytic processing of the this compound precursor are not extensively detailed in the search results, the general mechanism for plant defensins involves the removal of the signal peptide and any prodomains to yield the mature peptide. nih.govnih.gov Research on other plant AMPs, such as the Ib-AMPs from Impatiens balsamina, shows that multiple copies of mature peptides can be derived from a single precursor protein through proteolytic processing of intervening propeptide regions. nih.govcabidigitallibrary.org

Disulfide Bond Formation and Folding Pathways

This compound is a cysteine-rich peptide, and the formation of disulfide bonds is crucial for its structural stability and biological activity. ontosight.ainih.govnih.gov Plant defensins typically contain six to eight conserved cysteine residues that form three to four disulfide bridges. frontiersin.orgcabidigitallibrary.orgnih.govnih.gov These disulfide bonds stabilize a characteristic three-dimensional structure known as the cysteine-stabilized αβ (CSαβ) motif, which consists of one α-helix and a triple-stranded β-sheet. frontiersin.orgcabidigitallibrary.orgacs.org

For plant defensins, the disulfide bond connectivity follows a conserved pattern: Cys1-Cys8, Cys2-Cys5, Cys3-Cys6, and Cys4-Cys7, where the numbers indicate the position of the cysteine residues in the mature peptide sequence. frontiersin.orgnih.gov This specific arrangement of disulfide bonds is critical for maintaining the correct folding and the stable CSαβ fold. nih.govacs.org The folding of cysteine-rich peptides with multiple disulfide bonds is a complex process that occurs within the endoplasmic reticulum, often involving chaperone proteins and enzymes like protein disulfide isomerase (PDI) to ensure correct disulfide pairing and prevent misfolding. cabidigitallibrary.orgembopress.org The correct formation of disulfide bonds is essential for the proper three-dimensional structure, which in turn is vital for the peptide's interaction with target membranes and its antimicrobial function. ontosight.airesearchgate.net

Methodologies for Ah Amp1 Research

Isolation and Purification Techniques

The initial steps in studying Ah-AMP1 involve separating it from the complex mixture of molecules found in its source material, Aesculus hippocastanum seeds, and then purifying it to a high degree to ensure accurate characterization and testing.

Chromatographic Methods (e.g., HPLC, affinity chromatography)

Chromatographic techniques are essential for the isolation and purification of peptides like this compound. Liquid chromatography (LC) separates molecules based on their interactions with a stationary phase as they are carried by a liquid mobile phase. bio-rad.com High-Performance Liquid Chromatography (HPLC) is a widely used and powerful form of liquid chromatography that offers high resolution and faster separations. chromtech.com Reversed-phase HPLC is commonly employed in peptide purification, separating peptides based on their hydrophobicity. tandfonline.comubc.canih.govresearchgate.net

Affinity chromatography is another highly selective chromatographic method that utilizes the specific binding interactions between a target molecule (this compound) and an immobilized ligand on a stationary phase. bio-rad.comchromtech.comnih.govthermofisher.com This allows for the capture of the peptide of interest from a complex mixture, while other components are washed away. thermofisher.com The bound peptide is then eluted by disrupting the specific interaction. bio-rad.comthermofisher.com The combination of HPLC with affinity ligands is known as high-performance affinity chromatography (HPAC), offering enhanced speed, precision, and automation for analytical applications. nih.gov

Studies on plant defensins, including this compound, often involve initial extraction from seed material followed by various chromatographic steps to enrich and purify the target peptide. apsnet.orgnih.govsemanticscholar.org For instance, protein extracts can be subjected to techniques like gel filtration or other forms of liquid chromatography to isolate fractions containing antimicrobial activity. semanticscholar.org

Mass Spectrometry for Purity and Identity Confirmation

Mass spectrometry (MS) is a critical analytical technique used to confirm the purity and identity of purified peptides like this compound. ubc.canih.gov It determines the molecular weight of the peptide and can be used for sequencing the amino acid residues through techniques like tandem mass spectrometry (MS/MS). ubc.canih.govmdpi.com

In peptide analysis, mass spectrometry can detect the parent molecule and analyze its fragmentation pattern to deduce the amino acid sequence. mdpi.com For example, de novo sequencing algorithms can be applied to the fragmentation data (b-ions and y-ions) obtained from tandem mass spectrometry to predict the amino acid sequence of the purified peptide. mdpi.com This confirmation step is vital to ensure that the isolated compound is indeed this compound and to verify its structural integrity after the purification process. Experimentally determined masses are typically expected to be within standard confidence intervals of the calculated molecular weight. google.com

In Vitro Antimicrobial Assays

Once this compound has been isolated and purified, its ability to inhibit or kill microorganisms is evaluated using in vitro antimicrobial assays. These assays are performed in a laboratory setting and provide quantitative data on the peptide's potency and spectrum of activity.

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation under defined conditions. apsnet.orglitfl.comnih.govidexx.comwikipedia.org MIC determination is typically performed using broth or agar (B569324) dilution methods, where a series of decreasing concentrations of the antimicrobial agent are incubated with a standardized inoculum of the target microorganism. litfl.comnih.govwikipedia.org The lowest concentration showing no visible growth is recorded as the MIC. nih.gov

Studies on this compound have reported its MIC values against various bacteria. For example, this compound has been shown to inhibit Bacillus subtilis. apsnet.org Initial studies reported relatively high IC50 values (a measure related to MIC) for the inhibition of B. subtilis, ranging from 15 to 150 µg/ml. apsnet.org Another study on a different antimicrobial peptide from a mangrove-derived bacterium reported MIC values of 4 µg/mL against P. aeruginosa and K. pneumoniae. mdpi.com While this latter study is not specifically on this compound, it illustrates the typical range and interpretation of MIC values for antimicrobial peptides.

Table 1: Reported In Vitro Activity of this compound against Bacillus subtilis

MicroorganismAssay TypeConcentration Range (µg/ml)FindingSource
Bacillus subtilisIC5015 - 150Inhibition observed apsnet.org

Note: IC50 values represent the concentration required for 50% inhibition of growth, which can be related to, but is distinct from, MIC.

Colony Forming Unit (CFU) Assays

Colony Forming Unit (CFU) assays are used to quantify the number of viable microbial cells in a sample after treatment with an antimicrobial agent. fda.govfrontiersin.orgstemcell.com This method involves plating serial dilutions of the treated microbial suspension onto agar plates and counting the number of colonies that grow after incubation. frontiersin.org Each colony is assumed to originate from a single viable cell or aggregate of cells (a colony-forming unit). fda.govstemcell.com

CFU assays provide a direct measure of the number of surviving bacteria and are considered a gold standard for bacterial quantification. frontiersin.org They can be used in conjunction with MIC determination or time-kill kinetics studies to assess the bactericidal or bacteriostatic effect of an antimicrobial peptide. frontiersin.orgemerypharma.com By comparing the number of CFUs in treated samples to that in untreated control samples, the reduction in viable bacteria caused by the antimicrobial agent can be determined.

Time-Kill Kinetics

Time-kill kinetics studies investigate the rate at which an antimicrobial agent kills microorganisms over a specific period. mdpi.comemerypharma.comnih.govnih.gov In these assays, microorganisms are exposed to different concentrations of the antimicrobial peptide, and samples are taken at various time points to determine the number of viable cells (usually by CFU counting). emerypharma.com The results are typically plotted as the logarithm of the number of viable cells versus time. emerypharma.com

Time-kill curves can reveal whether an antimicrobial peptide is bactericidal (causes a significant reduction in viable cell count, typically a ≥3 log₁₀ decrease) or bacteriostatic (inhibits growth but does not cause a significant reduction in viable cell count). emerypharma.com They can also demonstrate if the killing effect is time-dependent or concentration-dependent. mdpi.com While specific time-kill kinetics data for this compound was not found in the provided search results, studies on other antimicrobial peptides demonstrate that this methodology is crucial for understanding the dynamic interaction between the peptide and the target pathogen. mdpi.comnih.govnih.govcabidigitallibrary.org For instance, one study on a different AMP showed that it acted in a time- and concentration-dependent manner, causing membrane disruption. mdpi.com

Membrane Interaction Studies

Studies focusing on the interaction of this compound with cellular membranes are crucial for understanding its mode of action. These studies often utilize model membrane systems, such as liposomes, which mimic the lipid composition of biological membranes. frontiersin.org

Liposome Leakage Assays

Liposome leakage assays are a common method to assess the ability of antimicrobial peptides like this compound to permeabilize lipid membranes. frontiersin.orgnih.gov This technique involves encapsulating a fluorescent dye at a self-quenching concentration within lipid vesicles (liposomes). frontiersin.orgnih.govresearchgate.netnih.gov When the membrane is disrupted by the peptide, the dye is released into the surrounding medium, leading to a decrease in self-quenching and an increase in fluorescence intensity, which can be measured using fluorescence spectroscopy. frontiersin.orgnih.govresearchgate.netnih.gov This approach allows for the quantification of membrane perturbation and the kinetics of leakage. frontiersin.orgresearchgate.net Studies on other antimicrobial peptides have shown that the level of permeabilization can depend on the lipid composition of the liposomes, reflecting the physical properties of the bilayers. frontiersin.org

Propidium Iodide Uptake Assays

Propidium iodide (PI) uptake assays are used to evaluate the integrity of cell membranes in the presence of antimicrobial peptides. frontiersin.orgnih.govnih.goviqproducts.nlrndsystems.com Propidium iodide is a fluorescent dye that cannot freely pass through the intact membranes of viable cells. frontiersin.orgnih.goviqproducts.nlrndsystems.com However, if the cell membrane is damaged or permeabilized, PI can enter the cell and intercalate with DNA, resulting in increased fluorescence. frontiersin.orgnih.goviqproducts.nlrndsystems.com This assay is particularly useful for assessing membrane damage in bacterial cells. frontiersin.orgnih.govnih.gov The uptake of PI can be monitored using techniques like flow cytometry or fluorescence microscopy. frontiersin.orgnih.goviqproducts.nlrndsystems.com For example, studies have shown visible uptake of PI in bacterial cells treated with membrane-disrupting peptides within a few hours. frontiersin.orgnih.gov

Fluorescence Spectroscopy (e.g., NPN assays, dye leakage)

Fluorescence spectroscopy is a versatile tool for studying the interaction of AMPs with membranes. researchgate.netnih.govresearchgate.net Besides dye leakage assays using self-quenching dyes like calcein (B42510) or carboxyfluorescein, frontiersin.orgresearchgate.netnih.gov other fluorescent probes can be employed. researchgate.netnih.gov For instance, N-phenylnaphthylamine (NPN) is a fluorescent probe used to assess outer membrane permeabilization in Gram-negative bacteria. researchgate.netnih.govnih.gov NPN is weakly fluorescent in an aqueous environment but becomes strongly fluorescent in a hydrophobic environment, such as the bacterial membrane. researchgate.netnih.gov Increased NPN fluorescence upon addition of a peptide indicates that the peptide has disrupted the outer membrane, allowing NPN to enter and partition into the hydrophobic interior. researchgate.netnih.gov Fluorescence spectroscopy can also provide information on peptide binding affinity to membranes, peptide location and orientation within the bilayer, and peptide aggregation state. nih.gov

Circular Dichroism Spectroscopy for Conformational Changes

Circular Dichroism (CD) spectroscopy is used to study the secondary structure and conformational changes of peptides, including this compound, particularly in the presence of membrane-mimicking environments. researchgate.netunlp.edu.arnih.govmcmaster.caresearchgate.net AMPs often undergo conformational changes, such as transitioning from a random coil structure in aqueous solution to an alpha-helical or beta-sheet structure upon interacting with the lipid bilayer. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.net CD spectra can reveal these structural transitions by measuring the differential absorption of left and right circularly polarized light. researchgate.netunlp.edu.arnih.govmcmaster.caresearchgate.net Studies have shown that the secondary structure of AMPs is highly susceptible to environmental influences, which can impact their ability to cause membrane leakage. researchgate.net

Advanced Imaging Techniques

Advanced imaging techniques provide visual evidence of the effects of this compound on microbial cell morphology and membrane integrity.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the surface topography of biological samples at high resolution. uniud.ithud.ac.uksciencefather.comhoriba.comkaust.edu.sa In the context of this compound research, SEM can be used to observe morphological changes and damage to microbial cells after treatment with the peptide. This can include visualizing alterations in cell shape, surface irregularities, or the formation of pores or lesions on the cell membrane. researchgate.netresearchgate.net SEM provides direct visual evidence supporting the membrane-disrupting activity of antimicrobial peptides. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique used to observe the ultrastructure of biological samples at high resolution, providing insights into the morphological changes induced by antimicrobial agents like this compound. TEM operates by transmitting a beam of electrons through a very thin specimen. The interaction of the electrons with the sample's components creates an image based on the differential scattering of electrons, which is then captured by a detector. This allows for the visualization of internal cellular structures, cell envelopes, and potential signs of damage or disruption caused by peptide treatment.

Studies utilizing TEM have been employed to investigate the effects of antimicrobial peptides on bacterial cell envelopes, revealing ultrastructural changes such as shortening, swelling, and the formation of blisters and bubbles on the cell surface nih.gov. TEM can also show the formation of intracellular membranous structures and morphological alterations in the DNA region nih.gov. While direct TEM studies specifically detailing the effects of this compound on target organisms were not extensively found in the search results, TEM is a standard method for visualizing the impact of AMPs on cellular morphology and integrity nih.govnih.gov. For instance, TEM has been used to examine the effects of other AMPs, showing cell content leakage and disruption of the cell wall researchgate.net. This suggests that TEM is a relevant methodology for future or ongoing research into this compound's mechanism of action at the ultrastructural level. TEM immunogold analysis has also been adapted to localize short alpha-helical AMPs within bacterial cells, a technique that could potentially be applied to this compound research nih.gov.

Confocal Laser Scanning Microscopy (CLSM)

Confocal Laser Scanning Microscopy (CLSM) is a valuable technique for visualizing the interaction of fluorescently labeled molecules, such as this compound, with target cells in real-time and in three dimensions. CLSM uses a focused laser beam to excite fluorophores in the sample and a pinhole to reject out-of-focus light, resulting in high-resolution optical sections that can be reconstructed into a 3D image mapress.comfrontiersin.org. This allows researchers to observe the distribution and localization of this compound within or on target cells, assess membrane integrity using fluorescent dyes, and monitor cellular processes in response to peptide treatment.

Research utilizing CLSM has been instrumental in understanding the behavior of AMPs within bacterial cells. For example, fluorescently labeled AMPs have been observed to rapidly penetrate bacterial cells and accumulate intracellularly over time using CLSM researchgate.netnih.gov. CLSM studies have also investigated cell death staining and membrane potential changes following AMP treatment, providing insights into the timeline and nature of the peptide's effects researchgate.net. The ability of CLSM to visualize the co-localization of labeled peptides with cellular structures or dyes indicating cell viability or membrane status makes it a crucial tool for elucidating the cellular targets and mechanisms of action of this compound nih.gov. Findings from CLSM experiments with other AMPs suggest that while some peptides rapidly penetrate cells without immediate membrane disruption, prolonged exposure can lead to gradual membrane depolarization and increased cell death researchgate.net. CLSM is also used to evaluate bacterial leakage and the distribution of materials in biological contexts, highlighting its versatility in studying the interactions of substances with cellular or tissue structures nih.gov.

Preclinical Research and Investigational Applications

In Vitro Studies Beyond Basic Antimicrobial Activity

Beyond its direct fungicidal or bacteriostatic effects on planktonic cells, the investigation of Ah-AMP1 and similar AMPs includes exploring their activity against more complex microbial structures and states.

Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which confers increased tolerance to antimicrobial agents compared to planktonic cells hbni.ac.innih.gov. While extensive research exists on the activity of various AMPs against bacterial and fungal biofilms hbni.ac.innih.govugr.esmdpi.comcielchemlab.comresearchgate.netresearchgate.netnih.gov, specific published studies detailing the activity of this compound solely against pre-formed biofilms or its ability to inhibit biofilm formation were not identified in the consulted literature. General mechanisms by which AMPs can affect biofilms include disrupting the matrix, inhibiting quorum sensing, or killing the embedded cells hbni.ac.innih.gov. Research on other AMPs has demonstrated their potential as antibiofilm agents cielchemlab.comresearchgate.net.

Persister cells represent a small subpopulation of dormant or slowly dividing microbial cells that exhibit multi-drug tolerance, contributing to chronic infections and treatment failures nih.gov. Similar to biofilm activity, specific research investigating the direct effects of this compound on bacterial or fungal persister cells was not found in the examined literature. However, AMPs, due to their diverse mechanisms of action, which often involve membrane disruption, are considered promising agents against persister cells that are tolerant to antibiotics targeting metabolic processes mdpi.comresearchgate.netnih.govnih.gov. Studies on other AMPs have shown their ability to kill persister cells nih.gov.

Activity against Biofilms

Animal Model Studies (preclinical, non-human clinical)

Preclinical evaluation of potential therapeutic agents often involves testing in animal models to assess efficacy in a more complex biological system.

This compound has been primarily studied in the context of plant defense due to its origin. It has demonstrated antifungal activity against several plant pathogenic fungi in vitro. Early studies showed this compound inhibited the growth of fungi such as Fusarium moniliforme, Cladosporium sphaerospermum, Leptosphaeria maculans, and Septoria tritici nih.gov. This activity suggests a potential role for this compound in protecting plants from fungal infections. The broader field of plant AMP research includes the development of transgenic plants expressing AMPs to enhance resistance to fungal and bacterial diseases nih.govnih.gov. While the consulted literature confirms this compound's antifungal properties relevant to plant pathogens, specific studies detailing the expression of this compound in transgenic plants and their subsequent evaluation in plant disease models were not explicitly identified. However, the known activity profile positions this compound as a candidate for such investigations within agricultural biotechnology.

Table 1: In Vitro Antifungal Activity of this compound Against Plant Pathogens

Target FungusActivity ObservedReference
Fusarium moniliformeInhibition of growth nih.gov
Cladosporium sphaerospermumInhibition of growth
Leptosphaeria maculansInhibition of growth
Septoria triticiInhibition of growth

Information specifically regarding the pharmacokinetics (how a substance is absorbed, distributed, metabolized, and excreted) and biodistribution (how a substance is distributed within the body) of this compound in animal models was not identified in the consulted preclinical research literature. These studies are essential for understanding the fate of a peptide within a living organism and informing its potential therapeutic application nih.gov. While pharmacokinetic and biodistribution studies are commonly conducted for AMPs and other potential therapeutic agents in animal models nih.gov, specific data for this compound in this context were not found in the provided search results.

Efficacy in Vertebrate Infection Models (e.g., mouse models for specific infections)

Research Applications in Biotechnology and Agriculture

Plant defensins, including this compound, are recognized as key components of the plant innate immune system, offering defense against a variety of microorganisms. acs.orgnih.govapsnet.org Their potent activity against phytopathogens at low concentrations, typically ranging from 0.1 to 10 µM, along with reported safety to mammals and birds, positions them as promising alternatives to conventional chemical pesticides in agricultural settings. researchgate.net The stable nature of these molecules further enhances their potential for wide-ranging biotechnological applications. nih.gov

Development of this compound as a Biofungicide

Research has explored the potential of this compound as a biofungicide due to its demonstrated efficacy against various fungi. ontosight.ainih.govresearchgate.net Studies have shown that this compound can inhibit the growth of several fungal species, including plant pathogens. ontosight.ainih.gov Early research comparing this compound with other plant defensins like Ct-AMP1 and Dm-AMP1 against eight different fungi revealed low IC₅₀ values for this compound against Cladosporium sphaerospermum, Leptosphaeria maculans, and Septoria tritici, around 0.1 µM. nih.gov The presence of inorganic ions was observed to decrease the IC₅₀ values in these studies. nih.gov

Microscopic observations of fungi treated with such antifungal peptides, including this compound, have indicated distinct morphological changes during germ tube elongation and hyphae development, such as the formation of multiple hyphae buds or a diminished rate of germ tube elongation. nih.gov this compound, along with Dm-AMP1 and Ct-AMP1, has been described as having a 'nonmorphogenic' inhibitory effect on fungi, characterized by reduced hyphal elongation without significant morphological distortions, in contrast to 'morphogenic' plant defensins. apsnet.org

The antifungal activity of plant defensins is often linked to their interaction with fungal cell membranes. ontosight.ainih.govmdpi.com this compound is believed to interact with the membranes of microorganisms, leading to their death by disrupting membrane integrity and causing leakage of cellular contents. ontosight.ai Studies on the related defensin (B1577277) Dm-AMP1, which is highly homologous to this compound, suggest that specific binding sites on fungal cells are required for its antifungal activity and that binding to the plasma membrane is likely the initial step in the inhibition process. apsnet.org The γ-core motif, a conserved sequence in plant defensins, is considered important for antifungal activity, particularly due to the presence of positively charged residues. apsnet.orgapsnet.org

While this compound has shown promising in vitro antifungal activity, the development of defensin-based biofungicides for widespread agricultural use is still contingent on factors such as the determination of regional research priorities focusing on specific fungal targets and overcoming challenges related to large-scale production and cost. researchgate.netfrontiersin.org

Here is a summary of this compound's antifungal activity against specific fungi:

Fungal TargetIC₅₀ (µM)Reference
Cladosporium sphaerospermum~0.1 nih.gov
Leptosphaeria maculans~0.1 nih.gov
Septoria tritici~0.1 nih.gov

Genetic Engineering of Plants for Enhanced Disease Resistance

Genetic engineering offers a promising avenue for enhancing plant disease resistance by introducing genes that either inhibit phytopathogens or make the plant less susceptible. researchgate.net The genes encoding antimicrobial peptides like this compound are considered valuable candidates for such modifications. researchgate.netresearchgate.net Expressing plant defensin genes in transgenic plants has been demonstrated in numerous studies to confer protection against pathogen attack in vegetative tissues. nih.gov

While the direct genetic engineering of plants with the this compound gene is not as widely documented in the provided search results as studies on its antifungal activity, the broader concept of using plant defensin genes, including those similar to this compound, for creating disease-resistant crops is well-established. apsnet.orgresearchgate.netresearchgate.netresearchgate.net For instance, the expression of other plant defensins like Rs-AFP2 in tobacco and tomato has conferred protection against pathogens such as Alternaria longipes. nih.gov Similarly, the hevein (B150373) Pn-AMP expressed in tobacco showed protection against P. parasitica. nih.gov

The strategy involves integrating the gene encoding the antimicrobial peptide into the plant's genome, allowing the plant to produce the peptide and thus enhance its innate defense mechanisms. acs.orgresearchgate.net This approach aims for the controlled production of the antimicrobial peptide at the site and time it is needed, potentially driven by pathogen-inducible promoters. acs.org

Challenges in this area include ensuring sufficient and stable expression of the foreign gene without negatively impacting plant growth or yield, as well as the potential for pathogens to evolve resistance to the expressed peptides over time. frontiersin.org Despite these challenges, the use of antimicrobial peptide genes in genetic engineering remains a key strategy for developing crops with enhanced disease resistance. frontiersin.orgresearchgate.net

Use in Crop Protection Strategies

This compound and other plant antimicrobial peptides are being explored for their potential integration into broader crop protection strategies. ontosight.aiacs.orgnih.gov Their intrinsic antifungal properties make them candidates for reducing the reliance on synthetic fungicides. researchgate.netmdpi.com The application of AMPs in plant protection can involve both direct application as a biofungicide and indirect protection through genetic modification of crops. acs.orgfrontiersin.org

As a potential biofungicide, this compound could be used to control plant diseases caused by fungi and bacteria, contributing to more sustainable agricultural practices by reducing the need for chemical pesticides. ontosight.ai The rapid killing ability, broad synergism with other antimicrobials, and slow resistance selection observed with some AMPs highlight their potential merits in integrated pathogen management. nih.gov

However, the widespread application of AMPs like this compound in crop protection strategies faces hurdles. The cost of producing AMPs on a large scale is currently a limitation for widespread field applications. frontiersin.org Furthermore, while AMPs can slow resistance development, the potential for pathogens to evolve resistance remains a consideration for long-term effectiveness. frontiersin.orgnih.gov Research continues to explore efficient production methods and strategies to mitigate the development of resistance to fully realize the potential of this compound and other plant defensins in crop protection. researchgate.netfrontiersin.org

Future Directions and Research Gaps

Comprehensive Understanding of Resistance Mechanisms to Ah-AMP1

The emergence of resistance is a significant challenge in the use of antimicrobial agents. While general mechanisms of resistance to antimicrobial peptides in microorganisms, such as cell surface modifications, enzymatic degradation, and active transport, have been described, the specific mechanisms by which fungi or other potential target organisms might develop resistance to this compound remain largely unexplored. nih.govsmpdb.canih.gov A comprehensive understanding of these mechanisms is vital for the sustained efficacy of this compound or its derivatives. Future studies should investigate how target organisms interact with this compound at the molecular level and identify potential resistance pathways. This knowledge would inform strategies to mitigate the development of resistance, such as developing modified this compound variants or using it in combination therapies.

Rational Design and Engineering of this compound Variants with Enhanced Efficacy or Specificity

The determined three-dimensional structure of this compound provides a foundation for structure-based design. nih.govnih.gov Rational design and engineering approaches have proven successful in improving the activity, specificity, and stability of other antimicrobial peptides. nih.govnih.govwikipedia.orgnih.gov Future research should focus on applying these techniques to this compound. Modifying its amino acid sequence to enhance its interaction with microbial membranes, increase its stability against proteases, or tailor its activity towards specific pathogens represents a promising avenue. nih.govnih.govwikipedia.org Studies on other plant defensins have shown the importance of specific motifs, such as the gamma-core, for activity, and modifications in these regions can impact function. nih.gov Engineering this compound variants could lead to peptides with improved potency, reduced potential for resistance development, or novel target specificities.

Exploration of Synergistic Effects with Other Antimicrobial Agents

Combining antimicrobial agents can lead to synergistic effects, where the combined activity is greater than the sum of their individual activities. This strategy can enhance potency, broaden the spectrum of activity, and help overcome or prevent the development of resistance. nih.govnih.govnih.govglycosmos.orgwikipedia.org The synergistic potential of this compound with conventional fungicides, antibiotics, or other antimicrobial peptides has not been extensively investigated. Future research should explore these combinations to determine if synergistic interactions exist. Identifying effective combinations could lead to more potent and sustainable disease control strategies, particularly in agricultural settings where this compound could be used in conjunction with existing pest or pathogen management tools.

Q & A

Q. What are the structural and functional characteristics of Ah-AMP1, and how do they contribute to its antifungal activity?

this compound, isolated from Aesculus hippocastanum, is a plant defensin with potent antifungal properties. Its IC50 against Cladosporium sphaerospermum is ~0.1 μM, achieved through morphological disruption of fungal hyphae and germ tube elongation. Structural analysis (e.g., cysteine-stabilized α/β motifs) and ion-dependent activity modulation are critical; inorganic ions like Ca²⁺ or Mg²⁺ reduce efficacy by altering peptide-fungal membrane interactions .

Q. How should researchers design experiments to evaluate this compound’s antifungal efficacy under varying environmental conditions?

Include controlled variables such as ion concentration, pH, and temperature. Use standardized fungal strains (e.g., Septoria tritici) and quantify inhibition via microscopy (hyphal morphology) and spectrophotometry (growth curves). Replicate experiments with negative controls (e.g., buffer-only) and positive controls (e.g., commercial antifungals) to validate results .

Q. What methodologies are recommended for isolating and purifying this compound from plant tissues?

Employ ammonium sulfate precipitation followed by reverse-phase HPLC or affinity chromatography. Validate purity via MALDI-TOF mass spectrometry and circular dichroism for structural confirmation. Reference databases like CAMP (Collection of Antimicrobial Peptides) for sequence alignment and functional annotation .

Advanced Research Questions

Q. How can contradictory data on this compound’s IC50 values across studies be systematically analyzed?

Discrepancies often arise from differences in fungal strains, ion concentrations, or assay protocols. Apply meta-analysis frameworks (e.g., random-effects models) to aggregate data, and perform sensitivity analysis to identify confounding variables. Report detailed methodological parameters (e.g., ion composition, incubation time) to enable cross-study comparisons .

Q. What molecular mechanisms underlie this compound’s selective toxicity toward fungal cells versus plant or mammalian cells?

Investigate membrane lipid composition (e.g., ergosterol vs. cholesterol) and receptor specificity using lipid bilayer assays and molecular docking simulations. Compare transcriptomic profiles of this compound-treated fungal cells (e.g., ROS stress pathways) with plant cell responses to identify selectivity determinants .

Q. How can synergistic interactions between this compound and other antimicrobial peptides (AMPs) be optimized for enhanced antifungal therapy?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs) for this compound paired with peptides like Hs-AFP1. Focus on combinations showing additive/synergistic effects (FICI ≤0.5). Validate in planta or invertebrate models (e.g., Galleria mellonella) before mammalian trials .

Q. What strategies mitigate the risk of fungal resistance development against this compound?

Monitor resistance via serial passage assays under sub-inhibitory this compound concentrations. Combine genomic sequencing (e.g., SNPs in membrane transporters) with functional studies to identify resistance mechanisms. Develop peptide analogs with modified charge or hydrophobicity to circumvent resistance .

Methodological Guidance

Q. How should researchers address ethical and reproducibility concerns in this compound studies?

  • Reproducibility: Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw data (e.g., microscopy images, spectral counts) via repositories like Zenodo.
  • Ethics: For in vivo models, follow institutional guidelines (e.g., ARRIVE 2.0 for animal studies). Declare conflicts of interest and funding sources transparently .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound experiments?

Use nonlinear regression (e.g., log-dose vs. response) to calculate IC50/EC50 values. Report variability metrics (e.g., SEM, 95% CI) and assess normality with Shapiro-Wilk tests. For non-parametric data, apply Kruskal-Wallis with Dunn’s post-hoc correction .

Q. How can computational tools enhance the study of this compound’s structure-function relationships?

Leverage molecular dynamics simulations (e.g., GROMACS) to model peptide-membrane interactions. Use predictive algorithms (e.g., AntiFungalPred) for activity screening of this compound analogs. Cross-validate predictions with wet-lab assays .

Data Presentation and Publication

Q. What are the key elements of a rigorous research paper on this compound?

  • Abstract: Clearly state objectives, methods (e.g., "IC50 determination via microdilution assay"), key findings (e.g., "ion-dependent activity"), and implications (e.g., "potential for agricultural antifungals").
  • Results: Include raw data tables (e.g., growth inhibition percentages) and processed data (e.g., dose-response curves). Use Venn diagrams to compare activity spectra across fungal species .

Q. How should conflicting results in this compound studies be addressed in literature reviews?

Apply the PRISMA framework for systematic reviews. Categorize contradictions by experimental variables (e.g., ion concentrations) and use GRADE criteria to assess evidence quality. Highlight gaps (e.g., in vivo efficacy data) for future research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.